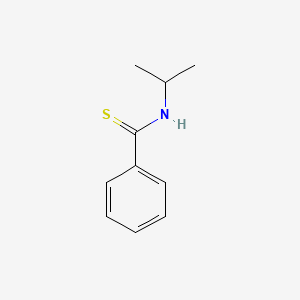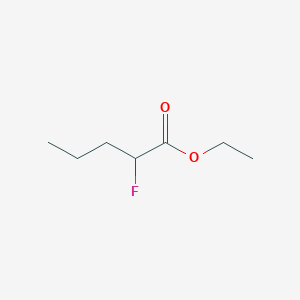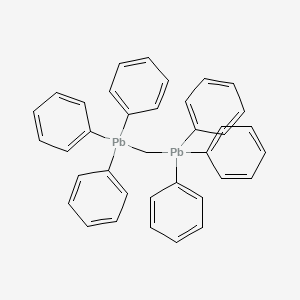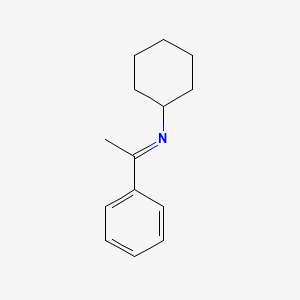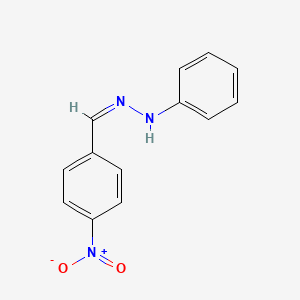
Anthracene, 9,9'-(1,2-ethanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Anthracene, 9,9’-(1,2-ethanediyl)bis- typically involves the coupling of two anthracene molecules through an ethanediyl linkage. This can be achieved via several synthetic routes, including:
Grignard Reaction:
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of anthracene using an ethanediyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods often involve optimized versions of these synthetic routes to ensure high yield and purity of the final product.
化学反応の分析
Anthracene, 9,9’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the anthracene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Anthracene, 9,9’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Research is ongoing into its use as a fluorescent probe for imaging and diagnostic purposes.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which Anthracene, 9,9’-(1,2-ethanediyl)bis- exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription . Additionally, its ability to generate reactive oxygen species (ROS) upon photoexcitation contributes to its biological activity .
類似化合物との比較
Anthracene, 9,9’-(1,2-ethanediyl)bis- can be compared with other similar compounds, such as:
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in chemiluminescence research.
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene: Characterized by its high color purity and efficiency in non-doped deep-blue organic light-emitting diodes (OLEDs).
The uniqueness of Anthracene, 9,9’-(1,2-ethanediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
特性
CAS番号 |
4709-79-9 |
|---|---|
分子式 |
C30H22 |
分子量 |
382.5 g/mol |
IUPAC名 |
9-(2-anthracen-9-ylethyl)anthracene |
InChI |
InChI=1S/C30H22/c1-5-13-25-21(9-1)19-22-10-2-6-14-26(22)29(25)17-18-30-27-15-7-3-11-23(27)20-24-12-4-8-16-28(24)30/h1-16,19-20H,17-18H2 |
InChIキー |
TUDAAVMUWNOXGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


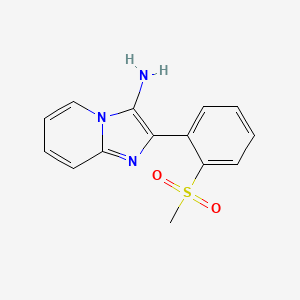
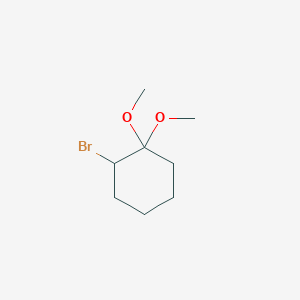
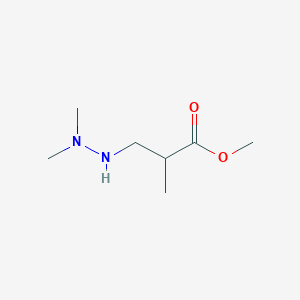
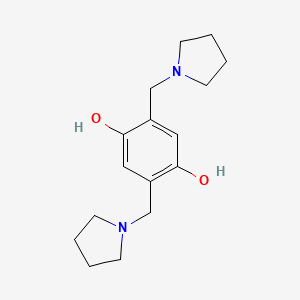
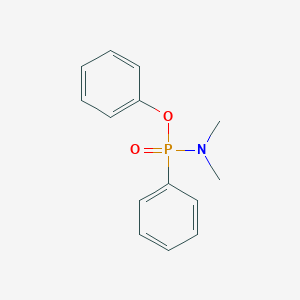
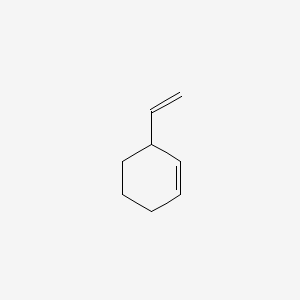
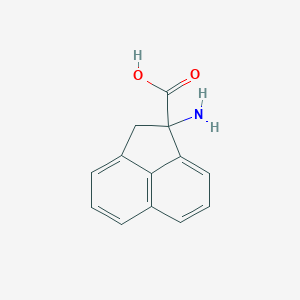
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
